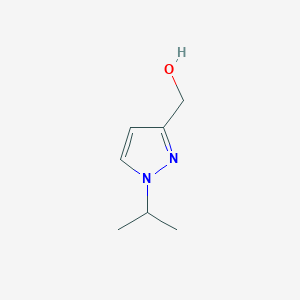

(1-isopropyl-1H-pyrazol-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-propan-2-ylpyrazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-6(2)9-4-3-7(5-10)8-9/h3-4,6,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTOEPVCZPKMDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007513-29-2 | |

| Record name | [1-(propan-2-yl)-1H-pyrazol-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Isopropyl 1h Pyrazol 3 Yl Methanol and Analogous Pyrazole Carbinols

Classical Pyrazole (B372694) Ring Formation Approaches

The construction of the pyrazole core is a fundamental step in the synthesis of (1-isopropyl-1H-pyrazol-3-yl)methanol. Classical methods remain highly relevant and are widely employed for their reliability and versatility.

Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Systems

The most traditional and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound. nih.govyoutube.com This approach allows for the direct formation of the pyrazole ring with substituents determined by the choice of the starting materials. For the synthesis of a precursor to this compound, isopropylhydrazine would be reacted with a suitable 1,3-dicarbonyl compound.

The reaction typically proceeds by initial formation of a hydrazone, followed by cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com A significant challenge in this method can be the regioselectivity when an unsymmetrical 1,3-dicarbonyl is used with a substituted hydrazine, potentially leading to a mixture of regioisomers. nih.govbeilstein-journals.org The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases. conicet.gov.ar

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

| Phenylhydrazine | Acetylacetone | 1,3,5-Trimethyl-1-phenylpyrazole | nih.gov |

| Methylhydrazine | 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Mixture of regioisomeric pyrazoles | conicet.gov.ar |

| Hydrazine hydrate | Diethyl oxalate (B1200264) and acetophenone (B1666503) derivatives | Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | nih.gov |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition reactions offer another powerful route to the pyrazole nucleus. acs.org This method typically involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or an alkyne equivalent (the dipolarophile). acs.orgnih.gov A key advantage of this approach is the ability to construct the pyrazole ring with a high degree of regioselectivity, which can be controlled by the electronic nature of the substituents on both the diazo compound and the alkyne. acs.orgnih.gov

One-pot procedures have been developed where the diazo compound is generated in situ from aldehydes and tosylhydrazine, followed by cycloaddition with a terminal alkyne. organic-chemistry.org This circumvents the need to handle potentially unstable diazo compounds. acs.org The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been reported to address issues of regioselectivity and the handling of gaseous alkynes like acetylene. nih.gov

Table 2: Examples of Pyrazole Synthesis via 1,3-Dipolar Cycloaddition

| Diazo Compound Source | Dipolarophile | Product | Reference |

| In situ generated from aldehydes | Terminal alkynes | 3,5-Disubstituted pyrazoles | acs.org |

| Nitrile imines | α-Bromocinnamaldehyde | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

| Polymer-supported azomethine imines | Alkynes | Pyrazole derivatives | tandfonline.com |

Targeted Functional Group Transformations to Pyrazolyl Methanols

Once the substituted pyrazole ring is formed, the hydroxymethyl group can be introduced through various functional group transformations.

Reduction of Pyrazole Carbaldehydes to Hydroxyl Groups

A common and straightforward method to obtain pyrazolyl methanols is the reduction of the corresponding pyrazole carbaldehydes. Pyrazole-3-carbaldehydes can be synthesized through methods such as the Vilsmeier-Haack reaction on hydrazones. researchgate.net The resulting aldehyde can then be reduced to the primary alcohol.

A variety of reducing agents can be employed for this transformation. For instance, diisobutylaluminium hydride (DIBAL-H) has been used to reduce pyrazole esters to the corresponding alcohols. researchgate.net Similarly, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting pyrazole carboxylates to pyrazolyl methanols. nih.gov The reaction is typically carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) at low temperatures. nih.gov

Direct Hydroxymethylation Reactions on Pyrazole Rings

Direct hydroxymethylation of the pyrazole ring is a less common but potentially more atom-economical approach. This can be challenging due to the potential for reaction at multiple positions on the ring and at the nitrogen atoms. In some cases, hydroxymethylation can occur as a side reaction during chloromethylation attempts. For example, the reaction of 3,5-dimethyl-1-phenyl-1H-pyrazole with paraformaldehyde in the presence of hydrochloric acid can lead to the formation of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methanol, although this is often accompanied by the formation of other products. researchgate.net

Advanced Synthetic Strategies for Pyrazole Functionalization

Modern synthetic methods offer sophisticated tools for the functionalization of pre-formed pyrazole rings, providing alternative routes to pyrazolyl methanols and their derivatives. One such strategy is the direct C-H activation/functionalization of the pyrazole core. This approach allows for the introduction of various functional groups at specific positions of the pyrazole ring, potentially streamlining synthetic sequences. While direct hydroxymethylation via C-H activation is still an emerging area, the regioselective introduction of other functional groups that can be subsequently converted to a hydroxymethyl group is a viable strategy. researchgate.net

For instance, regioselective arylation at the β-position (C4) of N-substituted pyrazoles has been achieved using palladium catalysis, demonstrating the feasibility of selective C-H functionalization on the pyrazole ring. researchgate.net Such methodologies could be adapted to introduce a formyl group or a precursor that can be readily converted to the desired methanol (B129727) functionality.

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles from simple starting materials in a single step. These reactions are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. For the synthesis of pyrazole carbinols, an MCR approach would typically involve the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound (or its equivalent), and other components that allow for the introduction of the hydroxymethyl group or a precursor.

While a direct MCR for this compound is not extensively documented, analogous syntheses of functionalized pyrazoles are prevalent. A common strategy involves the reaction of a β-ketoester, an aldehyde, a hydrazine, and malononitrile. For instance, the one-pot, four-component synthesis of pyranopyrazoles often utilizes these building blocks under various catalytic conditions. nih.gov A plausible MCR route to a precursor of this compound could involve isopropylhydrazine, a three-carbon building block with a protected hydroxymethyl group, and a suitable dicarbonyl equivalent.

The versatility of MCRs allows for the incorporation of a wide range of substituents. For example, various aldehydes and β-ketoesters can be used to generate diverse substitution patterns on the pyrazole ring. nih.gov The choice of catalyst is also crucial and can range from simple bases to more complex Lewis acids. beilstein-journals.org

Table 1: Examples of Catalysts in Multicomponent Synthesis of Pyrazole Derivatives

| Catalyst | Reactants | Product Type | Reference |

| SmCl₃ | β-ketoesters, hydrazine | 3,4,5-substituted pyrazoles | beilstein-journals.org |

| Yb(PFO)₃ | Aldehydes, β-ketoesters, hydrazines | Persubstituted pyrazoles | nih.gov |

| Ionic Liquid | Hydrazones, ketones | 4-halo-substituted pyrazoles | nih.gov |

| Copper | Arylboronic acids, Boc-protected diimide, 1,3-dicarbonyls | N-functionalized pyrazoles | nih.gov |

Transition-Metal-Catalyzed C-H Functionalization Routes

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic rings, avoiding the need for pre-functionalized substrates. researchgate.netrsc.org This methodology offers a more atom- and step-economical approach compared to traditional cross-coupling reactions. elsevierpure.com For the synthesis of this compound, a direct C-H hydroxymethylation at the C3 position of 1-isopropyl-1H-pyrazole would be an ideal, though challenging, transformation.

More commonly, C-H functionalization is used to introduce other groups that can then be converted to a hydroxymethyl group. For instance, C-H arylation, alkenylation, and alkynylation of pyrazoles are well-established. researchgate.net A strategy could involve the C-H carbonylation of 1-isopropyl-1H-pyrazole to introduce a formyl group at the C3 position, which can then be reduced to the desired alcohol. The regioselectivity of C-H functionalization on the pyrazole ring is a key challenge, with the C5 position often being the most reactive. researchgate.net However, the use of appropriate directing groups can steer the functionalization to the desired C3 position.

Table 2: Transition Metals Used in Pyrazole C-H Functionalization

| Metal Catalyst | Type of Functionalization | Reference |

| Palladium | Arylation, Alkenylation | researchgate.net |

| Rhodium | Arylation | researchgate.net |

| Iridium | Borylation | organic-chemistry.org |

| Copper | Arylation | researchgate.net |

Oxidative Cyclization Methodologies

Oxidative cyclization methods provide another avenue for the synthesis of pyrazole rings. These reactions often involve the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic pyrazole ring. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones has been shown to produce a variety of pyrazole derivatives. organic-chemistry.org

A potential route to a precursor of this compound could start with the condensation of isopropylhydrazine with an appropriate α,β-unsaturated aldehyde or ketone bearing a protected alcohol functionality. The resulting hydrazone could then be subjected to oxidative cyclization conditions to furnish the desired pyrazole. Another approach involves an iodine-catalyzed denitrative imino-diaza-Nazarov cyclization of α-nitroacetophenone derivatives with in situ generated hydrazones. rsc.org

Mechanistic studies have also explored oxidation-induced N-N bond coupling of diazatitanacycles to form pyrazoles, offering a novel approach that avoids the direct use of hydrazine reagents. nih.govnih.gov

Sustainable and Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles, to reduce environmental impact and improve efficiency. rsc.org

Catalytic Methods (e.g., metal-free, nano-catalysis, Lewis acid catalysis)

The development of novel catalytic systems is a cornerstone of green chemistry.

Metal-Free Catalysis: To circumvent the issues associated with residual metal toxicity in pharmaceutical products, metal-free catalytic systems have been developed. An operationally simple and metal-free approach for the synthesis of pyrazole-tethered thioamides and amides has been described, showcasing the potential for similar strategies in the synthesis of other functionalized pyrazoles. beilstein-journals.orgd-nb.info Iodine-promoted cascade reactions also provide a metal-free route to functionalized pyrazoles. mdpi.com

Nano-catalysis: Nanocatalysts offer several advantages, including high surface area-to-volume ratio, enhanced reactivity, and ease of recovery and recyclability. taylorfrancis.com Various nanocatalysts, such as nano-ZnO and Ag/La-ZnO core-shell nanoparticles, have been effectively used in the synthesis of pyrazole derivatives, often under solvent-free or aqueous conditions. nih.govresearchgate.net These catalysts can promote multicomponent reactions efficiently, leading to high yields in shorter reaction times. frontiersin.orgyu.edu.jo

Lewis Acid Catalysis: Lewis acids are frequently employed to catalyze the formation of the pyrazole ring. For example, SmCl₃ has been used in the C-acylation of β-ketoesters for the one-pot synthesis of 3,4,5-substituted pyrazoles. beilstein-journals.org The coordination of a pyrazole to a Lewis acidic metal center can also increase the Brønsted acidity of the pyrazole NH proton, influencing its reactivity. nih.gov

Microwave, Ultrasound, and Mechanochemical Assisted Syntheses

Alternative energy sources are being utilized to drive chemical reactions more efficiently and with less environmental impact.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique for accelerating organic reactions. dergipark.org.tr It often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.govnih.govmdpi.com The synthesis of various pyrazole derivatives, including pyrazolones, has been successfully achieved under microwave-assisted and solvent-free conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, can enhance chemical reactivity through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. rsc.org This technique has been applied to the synthesis of pyrazole derivatives, often leading to improved yields and faster reaction rates under milder conditions. asianpubs.orgnih.govresearchgate.netbgu.ac.il

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a solvent-free approach to synthesis. This method can lead to the formation of products with high efficiency and minimal waste.

Table 3: Comparison of Green Synthesis Methods for Pyrazole Derivatives

| Method | Key Advantages | Typical Conditions | Reference |

| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Solvent-free or minimal solvent, elevated temperatures | rsc.orgdergipark.org.trnih.gov |

| Ultrasound-Assisted | Enhanced reactivity, milder conditions | Room temperature or slightly elevated, liquid medium | rsc.orgasianpubs.orgbgu.ac.il |

| Nano-catalysis | High efficiency, recyclability, mild conditions | Solvent-free (grinding) or green solvents | nih.govresearchgate.netfrontiersin.org |

| Metal-Free Catalysis | Avoids metal contamination, environmentally benign | Often mild conditions, various solvents | beilstein-journals.orgresearchgate.netresearchgate.net |

Chemical Reactivity and Functionalization of 1 Isopropyl 1h Pyrazol 3 Yl Methanol

Reactivity Profiles of the Pyrazole (B372694) Ring System

Electrophilic Aromatic Substitution (EAS) at Pyrazole Core

The pyrazole ring is generally considered electron-rich and thus reactive towards electrophiles. The regioselectivity of electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the substituents on the ring. For unsubstituted pyrazole, the C4 position is the most nucleophilic and is the preferred site for electrophilic attack. nih.govpharmaguideline.comrrbdavc.org This is because the intermediates formed by attack at C4 are more stable, avoiding the disruption of the azomethine linkage. rrbdavc.org

In the case of (1-isopropyl-1H-pyrazol-3-yl)methanol, the substituents at the N1 and C3 positions influence this inherent reactivity. The N1-isopropyl group is an electron-donating group, which further activates the ring towards EAS. The C3-hydroxymethyl group also contributes to the electronic properties of the ring. Halogenation, a common EAS reaction, typically occurs at the C4 position of the pyrazole ring using reagents like N-halosuccinimides (NXS). researchgate.netbeilstein-archives.org For instance, bromination and chlorination of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) proceed readily to yield 4-halopyrazoles. researchgate.netmdpi.com

Table 1: Representative Electrophilic Halogenation of Pyrazole Rings

| Substrate | Reagent | Solvent | Product | Yield | Reference |

| Pyrazole | NBS | CCl₄ | 4-Bromopyrazole | Excellent | researchgate.net |

| Pyrazole | NCS | H₂O | 4-Chloropyrazole | Excellent | researchgate.net |

| 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | DMSO | 4-Halo-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent | beilstein-archives.org |

Other electrophilic reactions such as nitration and sulfonation also predominantly occur at the C4 position, although reaction conditions must be carefully controlled to prevent oxidation or degradation of the pyrazole ring.

Nucleophilic Substitution Reactions on Substituted Pyrazoles

Direct nucleophilic substitution on an unsubstituted pyrazole ring is generally difficult due to its electron-rich nature. However, nucleophilic attack can occur at the C3 and C5 positions, which are more electrophilic. nih.gov Such reactions typically require the presence of a good leaving group, often a halogen, at these positions. researchgate.net Therefore, the functionalization of this compound via nucleophilic substitution would likely necessitate a two-step process: initial functionalization (e.g., halogenation) followed by displacement with a nucleophile.

The synthesis of substituted pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, which allows for the introduction of various substituents prior to ring formation. nih.gov However, for post-synthesis modification, nucleophilic substitution on a pre-functionalized pyrazole is a key strategy. For example, halogenated pyrazoles are valuable synthons in transition-metal-catalyzed cross-coupling reactions. beilstein-archives.org

Directed C-H Activation and Late-Stage Functionalization

Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds like pyrazoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netrsc.org In pyrazole systems, the N2 nitrogen atom, with its Lewis basic character, can act as an endogenous directing group for transition-metal catalysts (e.g., Palladium, Rhodium). researchgate.netresearchgate.net

This directing effect can guide the regioselective functionalization of C-H bonds. For N-substituted pyrazoles, the C5-H bond is generally the most acidic and kinetically favored site for deprotonation and subsequent functionalization, such as arylation, alkylation, or alkenylation. nih.govresearchgate.netrsc.org The C4 position is also a potential site for functionalization, often through an electrophilic aromatic substitution-type pathway involving the catalyst. researchgate.net The C3-H bond is typically the least reactive. nih.gov

For this compound, the C3 position is already substituted. Therefore, directed C-H activation would be expected to occur preferentially at the C5 position, guided by the N2 atom. Late-stage functionalization via this method allows for the direct introduction of aryl, alkyl, and other groups onto the pyrazole core in a single step. rsc.orgrsc.org

Table 2: Examples of Transition-Metal-Catalyzed C-H Functionalization of Pyrazoles

| Reaction Type | Catalyst System | Position Functionalized | Reference |

| C5-Arylation | Pd(OAc)₂/PivOH | C5 | nih.gov |

| C4-Arylation | Au/Ag dual catalyst | C4 | rsc.org |

| C5-Alkylation (Allyl/Benzyl) | Pd(OAc)₂ | C5 | rsc.org |

| Annulation via C-H/C-H coupling | Pd(OAc)₂ | C(sp³)-H of substituent | rsc.org |

Transformations of the Methanol (B129727) Moiety

The primary alcohol group at the C3 position of this compound is a versatile functional handle that can undergo a variety of transformations common to primary alcohols.

Oxidation Reactions of the Primary Alcohol

The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. The pyrazole ring itself is generally stable to many oxidizing conditions. pharmaguideline.com

Mild oxidation, for instance using reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would yield the corresponding aldehyde, (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde. More vigorous oxidation using stronger agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would lead to the formation of the carboxylic acid, 1-isopropyl-1H-pyrazole-3-carboxylic acid. The selective oxidation of primary alcohols to aldehydes is a well-established transformation in organic synthesis. researchgate.netacs.org Studies on related compounds, such as 4-methylpyrazole, have shown that side-chain oxidation is a feasible metabolic pathway, indicating the susceptibility of alkyl/hydroxyl groups on the pyrazole ring to oxidation. nih.gov

Table 3: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product | Product Type |

| This compound | PCC or DMP | (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde | Aldehyde |

| This compound | KMnO₄ or Jones Reagent | 1-isopropyl-1H-pyrazole-3-carboxylic acid | Carboxylic Acid |

Derivatization of the Hydroxyl Group (e.g., etherification, esterification, halogenation)

The hydroxyl group of the methanol moiety can be readily converted into other functional groups such as ethers, esters, and halides.

Etherification: This can be achieved through various methods, including the Williamson ether synthesis. This involves deprotonating the alcohol with a base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. O-methylation of similar pyrazole alcohols has also been accomplished using methanol under Mitsunobu reaction conditions. researchgate.net

Esterification: The formation of esters can be accomplished by reacting the alcohol with a carboxylic acid (Fischer esterification, typically acid-catalyzed) or, more commonly, with more reactive acyl derivatives like acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine).

Halogenation: The hydroxyl group can be substituted with a halogen atom (Cl, Br, I) using various reagents. For example, thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can be used to convert the alcohol to the corresponding chloride. Similarly, phosphorus tribromide (PBr₃) would yield the bromide. These transformations provide a route to further functionalization via nucleophilic substitution reactions at the side chain.

Table 4: Summary of Potential Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

| Etherification | 1. NaH2. Alkyl Halide (R-X) | -OH → -OR | Ether |

| Esterification | Acyl Chloride (RCOCl), Pyridine | -OH → -OC(O)R | Ester |

| Chlorination | SOCl₂ or PCl₃ | -OH → -Cl | Alkyl Chloride |

| Bromination | PBr₃ | -OH → -Br | Alkyl Bromide |

Conversion to Amine Derivatives (e.g., via reductive amination of intermediate aldehydes)

The synthesis of amine derivatives from this compound is a valuable transformation for introducing new functionalities and building more complex molecular architectures. A common and effective strategy involves a two-step sequence: oxidation of the primary alcohol to an intermediate aldehyde, followed by reductive amination.

Step 1: Oxidation to (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde

The initial step is the oxidation of the primary alcohol to the corresponding aldehyde, (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Examples of suitable reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Dess-Martin periodinane. For instance, the oxidation of other pyrazolyl methanols has been successfully achieved using such reagents. researchgate.net

Step 2: Reductive Amination

The intermediate aldehyde is then subjected to reductive amination. This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is subsequently reduced in situ to the corresponding amine. A range of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their mildness and selectivity. ineosopen.org This method is widely applicable for the synthesis of primary, secondary, and tertiary amines. ineosopen.org

This compound + [Oxidizing Agent] → (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde

(1-isopropyl-1H-pyrazol-3-yl)carbaldehyde + R¹R²NH + [Reducing Agent] → 1-((1-isopropyl-1H-pyrazol-3-yl)methyl)-N-R¹,N-R²-amine

The following table provides representative examples of reductive amination reactions performed on pyrazole-4-carbaldehydes, illustrating the versatility of this method which is applicable by analogy to the 3-carbaldehyde isomer.

| Aldehyde Substrate | Amine | Reducing Agent | Product | Yield (%) | Reference |

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Various primary and secondary amines | Sodium triacetoxyborohydride | Corresponding N-substituted aminomethyl pyrazole | Good | ineosopen.org |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Benzylamine | Sodium tetrahydroborate | N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine | Not specified | researchgate.net |

Exploration of Regioselectivity and Stereoselectivity in Reactions

The substitution pattern of this compound plays a crucial role in directing the regioselectivity of further chemical modifications. The pyrazole ring itself is an electron-rich aromatic system, but the electron density is not uniformly distributed. The nitrogen atom at position 2 is of the "pyridine-type" and is generally the most nucleophilic center, making it susceptible to alkylation or coordination with metal ions. However, in the target molecule, the nitrogen at position 1 is already substituted with an isopropyl group.

Electrophilic aromatic substitution on the pyrazole ring, such as nitration, halogenation, or sulfonation, typically occurs at the C4 position, which is the most electron-rich carbon atom. ijnrd.org The presence of the N1-isopropyl group and the C3-hydroxymethyl group can influence the rate and selectivity of these reactions through steric and electronic effects.

While this compound itself is achiral, stereoselectivity becomes an important consideration when it is used as a building block for the synthesis of more complex chiral molecules. For instance, if the intermediate aldehyde, (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde, is reacted with a chiral amine or in the presence of a chiral catalyst, diastereomeric or enantiomerically enriched products can be obtained. The asymmetric synthesis of pyrazole derivatives has been achieved using chiral auxiliaries, demonstrating the potential for stereocontrolled transformations. nih.gov

The following table summarizes the general regiochemical outcomes for electrophilic substitution on N1-substituted pyrazoles.

| Reaction Type | Reagent | Typical Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | C4 |

| Halogenation | Br₂, Cl₂, I₂ | C4 |

| Sulfonation | H₂SO₄/SO₃ | C4 |

| Vilsmeier-Haack Formylation | POCl₃/DMF | C4 |

Supramolecular Interactions and Self-Assembly Potential

The molecular structure of this compound contains key features that enable its participation in supramolecular interactions and self-assembly. The pyrazole ring, with its pyridine-type nitrogen at position 2, is a potent hydrogen bond acceptor. The hydroxymethyl group at the C3 position is both a hydrogen bond donor (O-H) and an acceptor (the lone pairs on the oxygen atom). These functionalities allow for the formation of a variety of intermolecular hydrogen bonds, which can lead to the construction of well-defined supramolecular architectures in the solid state.

While the N1-isopropyl group prevents the N1 nitrogen from acting as a hydrogen bond donor, a feature often seen in N-unsubstituted pyrazoles, the remaining hydrogen bonding capabilities are significant. nih.gov In the crystalline state, it is plausible that molecules of this compound could self-assemble into chains or more complex networks through O-H···N2 or O-H···O hydrogen bonds. The formation of dimers, trimers, tetramers, and infinite chains has been observed in the crystal structures of various pyrazole derivatives. nih.govresearchgate.netcsic.es

The table below outlines the potential supramolecular interactions involving this compound.

| Functional Group | Potential Supramolecular Interaction | Role of the Functional Group |

| Pyrazole ring (N2) | Hydrogen bonding | Acceptor |

| Pyrazole ring | π-π stacking | Aromatic system |

| Hydroxymethyl group (O-H) | Hydrogen bonding | Donor |

| Hydroxymethyl group (O) | Hydrogen bonding | Acceptor |

Spectroscopic Characterization Techniques for 1 Isopropyl 1h Pyrazol 3 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For (1-isopropyl-1H-pyrazol-3-yl)methanol, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques are employed to unequivocally establish its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the isopropyl group, the methanol (B129727) moiety, and the hydroxyl group.

The protons on the pyrazole ring, typically at positions 4 and 5, are expected to appear as doublets in the aromatic region of the spectrum, with their chemical shifts influenced by the electronic effects of the substituents. The methine proton of the isopropyl group will likely appear as a septet, coupled to the six equivalent methyl protons, which in turn would appear as a doublet. The methylene (B1212753) protons of the methanol group are expected to be a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 (pyrazole) | 6.0 - 6.5 | d | 2-3 |

| H-5 (pyrazole) | 7.3 - 7.8 | d | 2-3 |

| CH (isopropyl) | 4.2 - 4.8 | sept | 6-7 |

| CH₃ (isopropyl) | 1.3 - 1.6 | d | 6-7 |

| CH₂ (methanol) | 4.5 - 4.9 | s | - |

| OH | Variable | br s | - |

Note: Predicted values are based on typical chemical shifts for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyrazole ring are expected to resonate in the downfield region of the spectrum, typically between 100 and 150 ppm. The chemical shift of the C-3 carbon, attached to the methanol group, will be significantly influenced by this substituent. The carbons of the isopropyl group and the methylene carbon of the methanol group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 (pyrazole) | 145 - 155 |

| C-4 (pyrazole) | 100 - 110 |

| C-5 (pyrazole) | 130 - 140 |

| CH (isopropyl) | 45 - 55 |

| CH₃ (isopropyl) | 20 - 25 |

| CH₂ (methanol) | 55 - 65 |

Note: Predicted values are based on typical chemical shifts for similar pyrazole derivatives and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

To further confirm the structure of this compound and its derivatives, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling relationships. For instance, a cross-peak between the H-4 and H-5 protons of the pyrazole ring would confirm their adjacent positions. Similarly, a cross-peak between the isopropyl methine proton and the methyl protons would verify their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations between the methylene protons of the methanol group and the C-3 and C-4 carbons of the pyrazole ring would confirm the position of the methanol substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the isopropyl group protons and the pyrazole ring protons.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various functional groups in the molecule. The most prominent of these will be the O-H stretching vibration of the hydroxyl group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic isopropyl and methylene groups will be observed in the 2850-3100 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol will likely be found in the 1000-1100 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |

| C=N (pyrazole) | 1500 - 1600 | Medium to Strong |

| C=C (pyrazole) | 1400 - 1500 | Medium |

| C-O (alcohol) | 1000 - 1100 | Strong |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The pyrazole ring in this compound acts as a chromophore, which is expected to absorb UV radiation. The absorption maximum (λmax) is characteristic of the π → π* transitions within the aromatic pyrazole system. The position of the λmax can be influenced by the nature and position of substituents on the pyrazole ring as well as the solvent used for the measurement. For pyrazole derivatives, the primary absorption bands are typically observed in the range of 210-250 nm. The presence of the isopropyl and hydroxymethyl groups is not expected to significantly shift the absorption maximum compared to the parent pyrazole chromophore.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For pyrazole derivatives, the primary electronic transitions observed are π → π* and n → π* transitions.

The pyrazole ring itself is a chromophore, and its UV absorption is influenced by the nature and position of its substituents. The N-isopropyl group and the C-methanol group in this compound are expected to have a modest effect on the absorption maxima compared to the unsubstituted pyrazole. The lone pair of electrons on the nitrogen atoms can participate in n → π* transitions, which are typically of lower intensity and occur at longer wavelengths compared to the more intense π → π* transitions of the aromatic pyrazole ring.

The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (solvatochromism).

Below is a table of representative UV-Vis absorption data for pyrazole derivatives, illustrating the typical range of absorption maxima.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

| 1-Methylpyrazole | Ethanol | 220 | 4,500 | π → π |

| 3,5-Dimethylpyrazole | Cyclohexane (B81311) | 225 | 5,000 | π → π |

| 1-Phenylpyrazole | Ethanol | 252 | 15,000 | π → π |

| 4-Nitropyrazole | Methanol | 280 | 8,000 | π → π |

For this compound, one would anticipate a primary absorption band in the region of 220-230 nm, corresponding to a π → π* transition of the pyrazole ring.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate determination of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₇H₁₂N₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its molecular formula.

Expected HRMS Data for this compound:

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 141.1022 |

| [M+Na]⁺ | 163.0841 |

The fragmentation of pyrazole derivatives in the mass spectrometer often involves characteristic losses. Common fragmentation pathways for N-alkylpyrazoles include the loss of the alkyl group and cleavage of the pyrazole ring. For this compound, characteristic fragments would be expected from the loss of the isopropyl group, the methanol group, and fragmentation of the pyrazole ring itself, such as the loss of N₂ or HCN.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS, the sample is introduced as a solution, and ions are formed by the application of a high voltage. For this compound, which possesses a hydroxyl group and nitrogen atoms capable of protonation, positive ion mode ESI-MS would be expected to readily produce the protonated molecule, [M+H]⁺.

The fragmentation of the [M+H]⁺ ion can be induced in the mass spectrometer (e.g., through collision-induced dissociation, CID) to provide structural information. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of a water molecule from the protonated methanol group, followed by further fragmentation of the pyrazole ring.

Plausible ESI-MS Fragmentation Data for this compound:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 141.1 | 123.1 | H₂O |

| 141.1 | 99.1 | C₃H₆ |

| 123.1 | 95.1 | N₂ |

| 95.1 | 68.1 | HCN |

Flow Injection Analysis (FIA) Mass Spectrometry

Flow Injection Analysis Mass Spectrometry is a high-throughput technique where a sample is directly introduced into the mass spectrometer's ion source without prior chromatographic separation. This method is advantageous for rapid screening and analysis of a large number of samples.

In the context of characterizing this compound, FIA-MS could be employed for rapid confirmation of the molecular weight of synthesized batches of the compound. By directly infusing a solution of the compound into the mass spectrometer, a mass spectrum can be obtained in a matter of seconds. While FIA-MS does not provide the detailed separation of mixtures that liquid chromatography-mass spectrometry (LC-MS) does, it is a powerful tool for quick identity checks and purity assessments when the compound of interest is already known.

X-ray Crystallography for Solid-State Structural Determination

While no specific crystal structure for this compound is publicly available, data from a closely related compound, 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol, can provide insight into the expected crystallographic parameters. nih.govnih.govresearchgate.netmdpi.com The presence of the hydroxyl group in these molecules allows for the formation of hydrogen bonds, which can significantly influence the crystal packing.

Representative Crystallographic Data for an Analogous Pyrazole Derivative:

| Parameter | Value for 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl)ethanol |

| Chemical Formula | C₁₁H₁₃N₃O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.876(5) |

| b (Å) | 10.123(5) |

| c (Å) | 11.543(6) |

| α (°) | 90 |

| β (°) | 109.87(3) |

| γ (°) | 90 |

| Volume (ų) | 1084.1(9) |

| Z | 4 |

For this compound, one would expect a crystal structure where intermolecular hydrogen bonding involving the methanol's hydroxyl group and the pyrazole's nitrogen atoms plays a significant role in the crystal lattice. The isopropyl group, being non-polar, would likely be involved in weaker van der Waals interactions.

Computational and Theoretical Investigations of 1 Isopropyl 1h Pyrazol 3 Yl Methanol

Density Functional Theory (DFT) Studies for Electronic and Molecular Structures

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular geometries, energies, and a host of other properties at a manageable computational cost. For a molecule like (1-isopropyl-1H-pyrazol-3-yl)methanol, DFT studies would provide a detailed understanding of its fundamental chemical nature.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this would involve exploring the potential energy surface to locate the global minimum, which corresponds to the most stable conformer.

Due to the rotational freedom around the C-C and C-N single bonds of the isopropyl and methanol (B129727) substituents, multiple conformers are possible. Computational methods would systematically rotate these bonds and calculate the corresponding energy to identify all low-energy conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. It is anticipated that the orientation of the isopropyl group relative to the pyrazole (B372694) ring and the positioning of the hydroxyl group will be the primary determinants of conformational stability, likely influenced by steric hindrance and potential intramolecular hydrogen bonding.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (degrees) |

|---|---|---|

| A | 0.00 | C(ring)-N-C(isopropyl)-H, C(ring)-C-O-H |

| B | 1.25 | C(ring)-N-C(isopropyl)-H, C(ring)-C-O-H |

| C | 2.50 | C(ring)-N-C(isopropyl)-H, C(ring)-C-O-H |

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis. The dihedral angles would be precisely defined in a full computational study.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would also likely be distributed over the ring system. The HOMO-LUMO gap would provide insights into the molecule's electronic transitions and its propensity to undergo chemical reactions. A larger gap generally implies higher stability.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are illustrative and would be determined with precision in a dedicated DFT calculation.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding of a molecule's chemical behavior than the HOMO-LUMO gap alone.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value of chemical hardness indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as (E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

Nucleophilicity Index (N): Measures the electron-donating ability of a molecule.

These descriptors would be instrumental in predicting how this compound would interact with other chemical species, for instance, in identifying whether it is more likely to act as an electrophile or a nucleophile in a given reaction.

Table 3: Hypothetical Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

|---|---|

| Chemical Hardness (η) | 2.85 |

| Chemical Potential (μ) | -3.65 |

| Electrophilicity Index (ω) | 2.34 |

Note: This table contains hypothetical data for illustrative purposes.

Prediction of Spectroscopic Properties

Computational methods can also predict various spectroscopic properties of a molecule with a high degree of accuracy, aiding in the interpretation of experimental spectra and the structural elucidation of new compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. asrjetsjournal.org These calculations provide the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS).

For this compound, theoretical ¹H and ¹³C NMR chemical shifts would be calculated for its most stable conformer. The predicted chemical shifts for the protons and carbons of the pyrazole ring, the isopropyl group, and the methanol substituent would be compared with experimental data if available, or used to predict the spectrum of this novel compound. Discrepancies between calculated and experimental shifts can often provide further insights into subtle structural or electronic effects.

Table 4: Hypothetical Calculated ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C3 (ring) | 145.2 |

| C4 (ring) | 105.8 |

| C5 (ring) | 138.1 |

| CH (isopropyl) | 50.5 |

| CH₃ (isopropyl) | 22.7 |

| CH₂ (methanol) | 58.9 |

Note: These are hypothetical values intended to represent the output of a GIAO NMR calculation.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. Theoretical vibrational frequency calculations can predict the vibrational modes of a molecule and their corresponding frequencies and intensities. These calculations are typically performed after geometry optimization to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to aid in the assignment of experimental vibrational spectra.

For this compound, the calculated vibrational spectrum would show characteristic frequencies for the N-H stretching of the pyrazole ring (if tautomerism is considered), C-H stretching of the aromatic ring and alkyl groups, O-H stretching of the methanol group, and various bending and stretching modes of the pyrazole ring.

Table 5: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| O-H stretch | 3450 |

| C-H stretch (aromatic) | 3100-3150 |

| C-H stretch (aliphatic) | 2900-3000 |

| C=N stretch (ring) | 1550-1600 |

| C-O stretch | 1050 |

Note: This table provides hypothetical frequency ranges for illustrative purposes. A full calculation would provide a complete list of vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

A detailed analysis of the electronic excitations of this compound using TD-DFT would require specific computational studies. Such studies would typically calculate the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π, π → π). This information is crucial for understanding the photophysical properties of the molecule. However, no published TD-DFT studies specifically for this compound were found.

Reaction Mechanism Studies and Energetic Profiles

To elaborate on the reaction mechanisms involving this compound, specific theoretical investigations are necessary.

Characterizing transition states and performing IRC analysis for reactions involving this compound would provide insights into reaction pathways, activation energies, and the structures of intermediates and transition states. This requires dedicated computational chemistry research that has not been published for this specific molecule.

The influence of solvents on the reactivity of this compound would be investigated using computational models like the Polarizable Continuum Model (PCM) or by including explicit solvent molecules in the calculations. These studies would quantify how the solvent environment affects reaction barriers and the stability of different species. No such specific studies were identified for this compound.

Investigation of Intermolecular Interactions and Tautomerism

Understanding the non-covalent interactions and potential tautomeric forms of this compound is fundamental to predicting its solid-state structure and behavior in solution.

A computational analysis would be required to determine the preferred hydrogen bonding patterns of this compound, both with itself and with other molecules. This would involve calculating the geometries and energies of different hydrogen-bonded dimers or larger clusters. No specific studies on the hydrogen bonding networks of this particular compound are available.

Investigation into π-π stacking and other non-covalent interactions, such as van der Waals forces, would help in understanding the crystal packing and intermolecular associations. This typically involves analysis of the calculated molecular structure and electron density. Specific computational data for this compound regarding these interactions is currently unavailable in the literature.

Tautomeric Equilibria of the Pyrazole Ring and Substituent Effects

The phenomenon of tautomerism is a fundamental aspect of pyrazole chemistry, influencing the reactivity, physical properties, and potential biological applications of these heterocyclic compounds. nih.govencyclopedia.pubresearchgate.net For N-unsubstituted pyrazoles, annular tautomerism involves the migration of a proton between the two adjacent ring nitrogen atoms, N1 and N2. In a pyrazole ring bearing a substituent at the C3 (or C5) position, this results in a dynamic equilibrium between two distinct tautomeric forms: the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. The precise position of this equilibrium is not random; it is dictated by a range of factors, most notably the electronic and steric nature of the substituents attached to the pyrazole core. nih.gov

Computational and theoretical chemistry provide powerful tools to dissect these subtle energetic landscapes. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), have become indispensable for predicting the relative stabilities of pyrazole tautomers. nih.gov By calculating the ground-state energies and Gibbs free energies of the different forms, researchers can determine the favored tautomer in the gas phase. researchgate.net Furthermore, these models can incorporate solvent effects to simulate conditions in solution, revealing how intermolecular interactions with the surrounding medium can shift the equilibrium. nih.gov For instance, computational studies have shown that water molecules can lower the energy barrier for the intermolecular proton transfer between tautomers by forming stabilizing hydrogen bonds. nih.gov

The electronic character of substituents at the C3 and C5 positions is a primary determinant of tautomeric preference. A significant body of theoretical research has established clear trends based on whether a substituent donates or withdraws electron density from the pyrazole ring. nih.govresearchgate.net

Electron-Donating Groups (EDGs): Substituents that are electron-donating in nature, such as alkyl (-CH3), amino (-NH2), and hydroxyl (-OH) groups, have been shown to preferentially stabilize the tautomer where the substituent is located at the C3 position. nih.govresearchgate.net DFT calculations performed on a large library of pyrazole derivatives have confirmed a direct relationship between the electron-donating capacity of a substituent and its preference for the C3 position in the gas phase. nih.govresearchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density from the ring, such as formyl (-CHO), carboxyl (-COOH), and borane (-BH2) groups, tend to favor the tautomer where the group occupies the C5 position. nih.govresearchgate.net However, this trend can be complex; in some 3,5-disubstituted pyrazoles containing a carbonyl group, the more electron-withdrawing substituent was found to stabilize the 3-tautomer in the crystalline state, indicating that solid-state packing forces and intermolecular interactions can also play a crucial role. nih.gov

In the specific case of this compound, the pyrazole ring is N-substituted with an isopropyl group, which "locks" the molecule into a single tautomeric form and prevents the N1-N2 proton migration. However, the principles governing tautomeric stability are still critical for understanding the inherent properties of this specific isomer in relation to its 1,5-disubstituted counterpart, (1-isopropyl-1H-pyrazol-5-yl)methanol. The substituents are the N1-isopropyl group and the C3-hydroxymethyl group (-CH2OH). The isopropyl group is a well-established electron-donating alkyl group. The hydroxymethyl group is generally considered to be weakly electron-donating. Based on the established computational findings, the presence of an electron-donating group at the C3 position would be expected to stabilize this isomeric form. nih.govresearchgate.net

| Substituent Type at C3/C5 | General Effect | Favored Tautomer | Examples |

|---|---|---|---|

| Electron-Donating Group (EDG) | Stabilizes the tautomer through electron donation to the ring. | 3-Substituted | -CH3, -NH2, -OH nih.govresearchgate.net |

| Electron-Withdrawing Group (EWG) | Stabilizes the tautomer through electron withdrawal from the ring. | 5-Substituted | -CHO, -COOH, -BH2nih.govresearchgate.net |

| Position | Substituent | Electronic Nature | Predicted Influence on Stability |

|---|---|---|---|

| N1 | Isopropyl | Electron-Donating | Contributes to the overall electronic properties of the fixed 1,3-disubstituted ring system. |

| C3 | Methanol (-CH2OH) | Weakly Electron-Donating | Favors the stability of the 3-substituted isomer over the 5-substituted isomer, according to general computational trends. nih.gov |

Synthetic Applications and Building Block Utility of 1 Isopropyl 1h Pyrazol 3 Yl Methanol

Role as a Versatile Scaffold in Organic Synthesis

The structure of (1-isopropyl-1H-pyrazol-3-yl)methanol offers multiple reaction sites, making it a versatile scaffold for chemical modification. The pyrazole (B372694) ring itself is an aromatic heterocycle known for its stability and wide-ranging applications in medicinal and materials chemistry. mdpi.com The N-isopropyl group provides steric hindrance that can influence the regioselectivity of reactions on the pyrazole ring and enhances the molecule's lipophilicity and solubility in organic solvents.

The primary point of synthetic diversification is the hydroxymethyl (-CH₂OH) group. This functional group is a gateway to a variety of other functionalities through well-established organic transformations.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. Further oxidation can yield the carboxylic acid, 1-isopropyl-1H-pyrazole-3-carboxylic acid. These transformations open up access to a vast array of subsequent reactions, including reductive aminations, Wittig reactions, and amide bond formations.

Conversion to Halides: The hydroxyl group can be readily converted into a good leaving group, such as a halide (e.g., -CH₂Cl or -CH₂Br), using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethylpyrazole is a potent electrophile, ideal for nucleophilic substitution reactions to introduce ethers, esters, amines, and carbon-carbon bonds.

Ether and Ester Formation: Standard etherification (e.g., Williamson ether synthesis) and esterification (e.g., Fischer esterification or reaction with acyl chlorides) reactions can be performed at the hydroxyl group to append a wide range of molecular fragments, thereby modifying the compound's physical and chemical properties.

These transformations highlight the compound's role as a foundational scaffold, allowing chemists to build molecular complexity and tailor derivatives for specific applications.

Table 1: Potential Synthetic Transformations of this compound

| Starting Material | Reagent(s) | Product Functional Group | Potential Subsequent Reactions |

|---|---|---|---|

| This compound | PCC, DMP | Aldehyde (-CHO) | Wittig, Reductive Amination, Grignard |

| This compound | KMnO₄, Jones Reagent | Carboxylic Acid (-COOH) | Amide Coupling, Esterification |

| This compound | SOCl₂, PBr₃ | Halomethyl (-CH₂X) | Nucleophilic Substitution (e.g., with -CN, -OR, -NR₂) |

| This compound | NaH, R-X | Ether (-CH₂OR) | Cleavage, further functionalization on R |

| This compound | RCOCl, Pyridine (B92270) | Ester (-CH₂OCOR) | Saponification, Transesterification |

Precursor in the Construction of Diverse Heterocyclic Systems

The functional handles on this compound, particularly after initial modification, make it an excellent precursor for synthesizing fused heterocyclic systems. Pyrazole-fused heterocycles, such as pyrazolopyridines and pyrazolopyrimidines, are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.comresearchgate.net

A common and powerful strategy involves the oxidation of the methanol (B129727) group to the corresponding pyrazole-3-carbaldehyde. This aldehyde can then undergo condensation and cyclization reactions with various bifunctional reagents to construct a new fused ring. For instance, reaction with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) or with β-ketoesters in the presence of a base can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. semanticscholar.org Similarly, reactions with amidines or ureas could be employed to construct pyrazolo[3,4-d]pyrimidine scaffolds.

The general synthetic pathway would be:

Oxidation: this compound → (1-isopropyl-1H-pyrazol-3-yl)carbaldehyde.

Condensation/Cyclization: The resulting aldehyde reacts with a 1,3-dielectrophile or equivalent synthon to build the fused ring system. researchgate.net

This approach leverages the pyrazole as a pre-formed structural element, streamlining the synthesis of more complex polycyclic molecules.

Table 2: Examples of Fused Heterocyclic Systems Potentially Derived from this compound

| Precursor Derivative | Reagent | Fused Heterocycle Core | Reference Reaction Type |

|---|---|---|---|

| Pyrazole-3-carbaldehyde | Malononitrile, Base | Pyrazolo[3,4-b]pyridine | Knoevenagel Condensation/Cyclization semanticscholar.org |

| Pyrazole-3-carbaldehyde | Ethyl Acetoacetate, NH₃ | Pyrazolo[3,4-b]pyridine | Hantzsch-type Pyridine Synthesis |

| Pyrazole-3-carbaldehyde | Hydrazine (B178648) Hydrate | Pyrazolo[3,4-c]pyrazole | Condensation/Cyclization semanticscholar.org |

| Pyrazole-3-carboxylic acid | o-Phenylenediamine | Pyrazolobenzimidazole | Phillips Condensation |

Applications in Ligand Design and Coordination Chemistry

Pyrazole derivatives are exceptionally important ligands in coordination chemistry and have been instrumental in the development of catalysts and functional materials. nih.govresearchgate.net this compound possesses two potential donor sites for metal coordination: the sp²-hybridized nitrogen atom (N2) of the pyrazole ring and the oxygen atom of the hydroxymethyl group. This allows it to function as a bidentate, monoanionic N,O-chelating ligand upon deprotonation of the hydroxyl group.

The formation of a stable five-membered chelate ring with a metal center makes this ligand architecture particularly appealing. The N-isopropyl group provides steric bulk near the coordination sphere, which can influence the geometry of the resulting metal complex, its stability, and its catalytic activity by creating a specific pocket around the metal center.

Complexes formed with ligands of this type have shown significant promise in catalysis. For example, pyrazole-based ligands have been used to create copper(II) complexes that mimic the activity of catecholase enzymes, catalyzing the oxidation of catechol to o-quinone. research-nexus.netarabjchem.org Cobalt and titanium complexes with pyrazole ligands have also been investigated as catalysts for oxidation and polymerization reactions, respectively. nih.govrsc.org The specific combination of a pyrazole nitrogen donor and an alcohol oxygen donor in this compound could be used to synthesize complexes for applications in areas such as:

Catalytic Oxidation: The formation of complexes with redox-active metals like copper or cobalt could yield catalysts for aerobic oxidation reactions. nih.gov

Polymerization: Coordination to metals like titanium or zinc could produce initiators for ring-opening polymerization of cyclic esters like lactide. rsc.org

Magnetic Materials: The pyrazole moiety is known to mediate magnetic interactions between metal centers, making it a candidate for constructing polynuclear clusters with interesting magnetic properties.

The modular nature of the ligand allows for fine-tuning of steric and electronic properties by modifying either the N1-substituent or the groups on the pyrazole ring, making it a valuable platform for developing new metal complexes.

Table 3: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Ligand Type | Potential Application | Rationale/Related Examples |

|---|---|---|---|

| Copper(II) | Bidentate N,O | Catecholase Mimicry, Oxidation Catalysis | Pyrazole-based ligands form active copper complexes for catechol oxidation. research-nexus.netarabjchem.org |

| Cobalt(II)/(III) | Bidentate N,O | Peroxidative Oxidation of Alkanes | Cobalt-pyrazole complexes are precursors for cyclohexane (B81311) oxidation catalysts. nih.gov |

| Zinc(II) | Bidentate N,O | Ring-Opening Polymerization (ROP) | Zinc complexes with N,O-ligands are active for lactide polymerization. |

| Titanium(IV) | Bidentate N,O | ROP of L-lactide | Ti(OiPr)₄ activity is enhanced by pyrazole ligands. rsc.org |

| Iron(II)/(III) | Bidentate N,O | Spin-Crossover Materials | Pincer-type pyrazole ligands form iron complexes with spin-state transitions. nih.gov |

Advanced Topics and Future Research Directions

Development of Novel and More Efficient Synthetic Routes to Pyrazolyl Methanols

The synthesis of pyrazole (B372694) derivatives, while well-established, is continually being refined to improve efficiency, yield, and environmental footprint. Traditional methods often involve the condensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.comnih.gov However, future research is geared towards more sophisticated and streamlined approaches.

Key areas of development include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the pyrazole core, offering high atom and step economy. mdpi.com The development of novel MCRs could provide a direct and efficient route to complex pyrazolyl methanols, minimizing purification steps and waste.

Catalytic Methods: The use of transition-metal catalysts, such as copper or ruthenium, can enable milder reaction conditions and provide access to a broader range of functionalized pyrazoles. organic-chemistry.orgnih.gov Research into new catalytic systems is expected to yield more active and selective catalysts for pyrazole synthesis.

Green Chemistry Approaches: The use of greener solvents (like water), microwave irradiation, or solvent-free conditions is becoming more prevalent to reduce the environmental impact of synthesis. mdpi.comnih.gov For instance, nano-ZnO has been described as an efficient catalyst for pyrazole synthesis under green conditions. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrazole Derivatives

| Feature | Traditional Condensation | Multicomponent Reactions (MCRs) | Modern Catalytic Methods |

| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Aldehydes, Malononitrile, Hydrazine (B178648), etc. | β,γ-Unsaturated hydrazones, Alkynes |

| Number of Steps | Typically one pot, but may require precursor synthesis | Single pot operation | Often single step |

| Efficiency | Variable yields, potential for regioisomer mixtures mdpi.com | High atom and step economy mdpi.com | High yields and selectivity organic-chemistry.org |

| Reaction Conditions | Often requires heating | Can proceed at ambient temperature | Mild conditions, often room temperature |

| Scalability | Well-established for scale-up | Can be challenging to optimize for scale-up | Amenable to flow chemistry and scale-up |

| Environmental Impact | May use harsh reagents or solvents | Generally lower waste, can use green solvents | Reduced energy consumption, less waste |

Exploration of Enhanced Reactivity and Selectivity in Functionalization Reactions

The pyrazole ring is an electron-rich system with multiple sites for functionalization. nih.gov Future research will focus on achieving higher selectivity in these reactions to synthesize specific isomers and derivatives of (1-isopropyl-1H-pyrazol-3-yl)methanol.

Regioselective N-Alkylation: The pyrazole ring has two nitrogen atoms, and controlling which nitrogen is alkylated is a significant challenge. Developing new protocols that offer high regioselectivity for either the N1 or N2 position is a key research goal. researchgate.netsemanticscholar.org This is crucial as the biological activity of pyrazole derivatives can differ significantly between N1 and N2 isomers.

Directed C-H Functionalization: Directing groups can be used to selectively activate and functionalize specific C-H bonds on the pyrazole ring (at the C4 or C5 positions). This avoids the need for pre-functionalized starting materials and allows for late-stage modification of the molecule, which is highly valuable in drug discovery. nih.gov

Metal-Ligand Cooperation: Protic pyrazole complexes, where the pyrazole NH group can participate in reactions, offer unique catalytic activities. mdpi.com Exploring these cooperative effects could lead to novel transformations and functionalizations of the pyrazole core. mdpi.com

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demand, scalable and safe production methods are essential. Flow chemistry and automated synthesis represent a paradigm shift from traditional batch processing. researchgate.netgalchimia.com

Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over parameters like temperature, pressure, and reaction time. researchgate.netscilit.com This leads to higher yields, improved safety (especially for handling hazardous intermediates), and easier scalability. galchimia.commdpi.com The synthesis of various pyrazole derivatives has been successfully demonstrated in flow systems, providing a clear path for the efficient production of this compound. galchimia.commdpi.com

Automated Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of related compounds. nih.gov By integrating flow chemistry with automated purification and analysis, the discovery and optimization of pyrazole derivatives with desired properties can be significantly accelerated. nih.gov This high-throughput experimentation is crucial for developing new pharmaceuticals and materials. nih.gov

Table 2: Representative Flow Chemistry Approaches for Pyrazole Synthesis

| Reaction Type | Starting Materials | Key Parameters | Yield | Reference |

| Cyclocondensation | Terminal Aryl Alkynes, Acyl Chlorides, Hydrazines | Residence Time: ~70 min; Mild Conditions | 20-77% | mdpi.com |

| Photochemical Synthesis | Tetrazoles | Backpressure regulator for N₂ release | Gram quantities achievable | mdpi.com |

| Fischer Indole Synthesis (Related Heterocycle) | Hydrazine, Ketone | Temp: 150 °C; Residence Time: 3 min | 40-50% | uc.pt |

| [2+3] Cycloaddition | Diazo compounds, Alkynes | Performed in a microreactor | 64-99% | mdpi.com |

Advanced Computational Modeling for Prediction of Reactivity and Complex Interactions

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular behavior and guiding experimental design. eurasianjournals.com

Density Functional Theory (DFT): DFT calculations are widely used to predict the electronic structure, stability, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net These calculations can help identify the most likely sites for electrophilic or nucleophilic attack, predict the regioselectivity of reactions, and understand reaction mechanisms. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of molecules over time. eurasianjournals.com This is particularly useful for studying how this compound might interact with biological targets, such as proteins, or how it behaves in different solvent environments. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing 3D-QSAR models, researchers can establish a correlation between the structural features of pyrazole derivatives and their biological activity. nih.gov This allows for the rational design of new compounds with enhanced potency and optimized properties. nih.gov

Table 3: Applications of Computational Modeling in Pyrazole Chemistry

| Computational Method | Application Area | Predicted Properties | Significance |

| Density Functional Theory (DFT) | Reactivity Prediction | Electronic structure, reaction energies, vibrational frequencies, reaction pathways eurasianjournals.comresearchgate.net | Guides synthesis design, explains observed selectivity, identifies reactive sites. researchgate.net |

| Molecular Dynamics (MD) Simulations | Interaction Studies | Binding modes to biological targets, conformational changes, stability in solution eurasianjournals.comnih.gov | Accelerates drug discovery by predicting binding affinity and dynamic behavior. eurasianjournals.com |

| Quantitative Structure-Activity Relationship (QSAR) | Drug Design | Structure-activity relationships, prediction of biological activity for new compounds nih.gov | Enables rational design of more potent and selective therapeutic agents. nih.gov |

| Homology Modeling & Docking | Target Interaction | Prediction of binding modes and affinity to biological targets eurasianjournals.com | Cost-effective screening of lead compounds and optimization of pharmacological properties. eurasianjournals.com |

Q & A

Q. What are the most reliable synthetic routes for preparing (1-isopropyl-1H-pyrazol-3-yl)methanol?

Methodological Answer: A common approach involves functionalizing pyrazole derivatives. For example, a related compound, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, was synthesized via chlorination of its methanol precursor using SOCl₂ . For This compound , a similar strategy could involve:

- Step 1: Reacting 1-isopropyl-1H-pyrazole-3-carbaldehyde with a reducing agent (e.g., NaBH₄) to yield the primary alcohol.

- Step 2: Purification via recrystallization from methanol or ethanol, as demonstrated in pyrazole-based syntheses .